molecular formula C9H12ClNO3S B1532458 1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine CAS No. 1110820-18-2

1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine

Cat. No.: B1532458
CAS No.: 1110820-18-2
M. Wt: 249.72 g/mol
InChI Key: ITIWKPRYBBDOPP-UHFFFAOYSA-N
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Description

“1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine” is a chemical compound with the CAS Number: 1110820-18-2 . It has a molecular weight of 249.72 and its molecular formula is C9H12ClNO3S . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClNO3S/c10-7-8-3-4-9 (14-8)15 (12,13)11-5-1-2-6-11/h3-4H,1-2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 249.72 and its molecular formula is C9H12ClNO3S .

Scientific Research Applications

Synthesis Approaches

The scientific applications of 1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine include its use as an intermediate in the synthesis of various heterocyclic compounds. One approach involves the synthesis of tetrahydropyridine derivatives through a reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. This method provides an efficient route to sulfonated tetrahydropyridine derivatives without the need for catalysts or additives, showcasing the versatility of this compound derivatives in radical cyclization processes (An & Wu, 2017).

Heterocyclic Compound Formation

Another application is seen in the synthesis of pyrrolidin-2-ones and their derivatives, which are considered promising non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones, including the furyl-2-carbonyl group, is of great importance for creating new medicinal molecules with improved biological activity. This research highlights the potential of this compound in synthesizing biologically active heterocycles (Rubtsova et al., 2020).

Novel Synthetic Routes and Mechanisms

Further research includes the development of novel synthetic routes and mechanisms involving this compound derivatives. For instance, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines presents new approaches to substituted furans and pyrroles, highlighting innovative methods to synthesize important synthons in chemical synthesis found in natural products, pharmaceutical agents, and materials. These advancements demonstrate the compound's role in facilitating complex chemical transformations (Kelly et al., 2008).

Safety and Hazards

The safety information for “1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

1-[5-(chloromethyl)furan-2-yl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIWKPRYBBDOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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